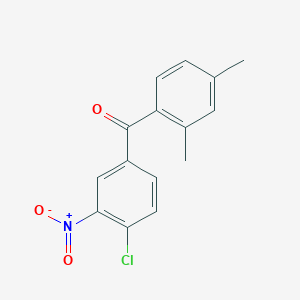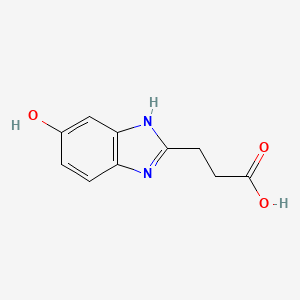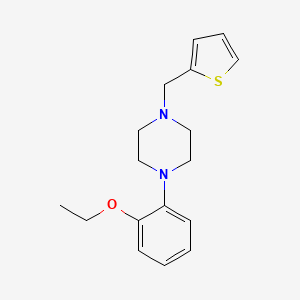
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine, also known as ETPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. Additionally, it has been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, it has been shown to reduce the levels of oxidative stress and neuroinflammation, which are both implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is its relatively simple synthesis method, which makes it an attractive candidate for drug discovery and medicinal chemistry research. Additionally, it has been shown to exhibit significant pharmacological effects, making it a promising candidate for the treatment of various neurological disorders. However, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine. One area of interest is the development of new derivatives of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine and its potential applications in the treatment of various neurological disorders. Finally, there is a need for more studies on the safety and toxicity of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine, particularly in preclinical models.
In conclusion, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its simple synthesis method and significant pharmacological effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various neurological disorders.
合成法
The synthesis of 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 2-ethoxyaniline with 2-thiophenemethanol in the presence of a reducing agent, such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then treated with piperazine to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders, including schizophrenia and anxiety disorders. Additionally, 1-(2-ethoxyphenyl)-4-(2-thienylmethyl)piperazine has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons against oxidative stress and neuroinflammation.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-20-17-8-4-3-7-16(17)19-11-9-18(10-12-19)14-15-6-5-13-21-15/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONYUOCHXODQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
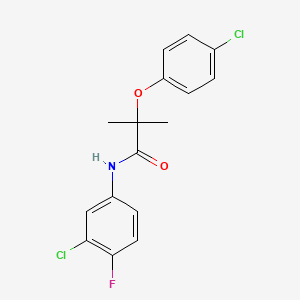

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
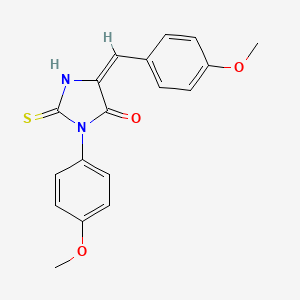
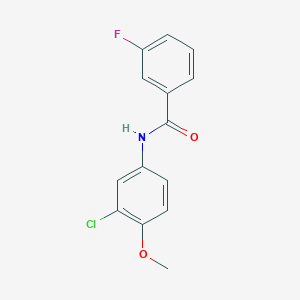
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
